Brilanestrant

説明

Brilanestrant is an orally available, nonsteroidal selective estrogen receptor degrader (SERD) with potential antineoplastic activity . Upon oral administration, Brilanestrant binds to the estrogen receptor and induces a conformational change that results in the degradation of the receptor .

Synthesis Analysis

The synthesis of Brilanestrant involves complex chemical reactions. A study has evaluated the binding and antagonism/downregulation of the Brilanestrant molecule in estrogen receptor-α via quantum mechanics/molecular mechanics, molecular dynamics, and binding free energy calculations .Molecular Structure Analysis

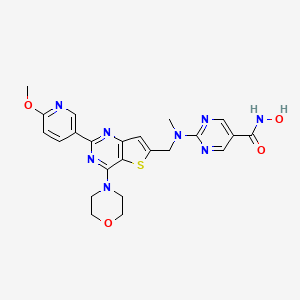

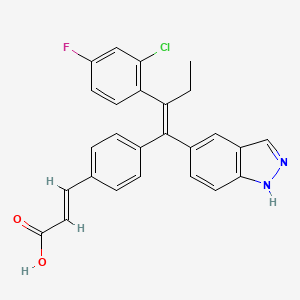

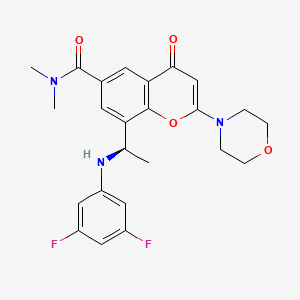

The molecular formula of Brilanestrant is C26H20ClFN2O2 . It has a molecular weight of 446.9 g/mol . The IUPAC name for Brilanestrant is (E)-3-[4-[(E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-enyl]phenyl]prop-2-enoic acid .科学的研究の応用

Treatment of ER+ Breast Cancer

Brilanestrant is a nonsteroidal combined selective estrogen receptor modulator (SERM) and selective estrogen receptor degrader (SERD) that was under development for the treatment of locally advanced or metastatic estrogen receptor (ER)-positive breast cancer . It has shown robust activity in diverse models of ER+ breast cancer .

Tamoxifen-Resistant Breast Cancer

Brilanestrant has been found to be active in tamoxifen-resistant in vitro models of human breast cancer . This suggests its potential use in cases where other treatments have failed.

Fulvestrant-Resistant Breast Cancer

Similar to its efficacy in tamoxifen-resistant models, Brilanestrant has also shown activity in fulvestrant-resistant models of human breast cancer .

ERα Mutation Breast Cancer

GDC-0810 has shown pre-clinical activity in models of ER+ breast cancer that express the ERα mutations, ER.Y537S and ER.D538G . This indicates its potential application in treating specific genetic variants of breast cancer.

Oral Bioavailability

Unlike fulvestrant, which needs to be administered by intramuscular injection, Brilanestrant is orally bioavailable . This makes it a more convenient option for patients.

Formulation Optimization

Studies have been conducted to optimize the formulation of GDC-0810 for improved processability and reduced potential mucosal irritation . This research could lead to more effective and safer delivery methods for the drug.

Clinical Trials

Brilanestrant has been investigated in clinical trials for its efficacy in treating ER+ breast cancer . Although development was discontinued, the data gathered from these trials contributes to our understanding of SERDs and their potential applications.

Mechanism of Action

Brilanestrant induces a distinct ERα conformation, suggesting a unique mechanism of action . Understanding this mechanism could inform the development of new drugs with similar or improved efficacy.

作用機序

Safety and Hazards

将来の方向性

Brilanestrant is one of the second-generation nonsteroidal SERDs. It shows promise in treating ESR1-mutated metastatic breast cancers . As clinical data continue to mature on these next-generation endocrine therapies, important questions will emerge related to the optimal sequence of therapeutic options and the genomic and molecular landscape of resistance to these agents .

特性

IUPAC Name |

(E)-3-[4-[(E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-enyl]phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20ClFN2O2/c1-2-21(22-10-9-20(28)14-23(22)27)26(18-8-11-24-19(13-18)15-29-30-24)17-6-3-16(4-7-17)5-12-25(31)32/h3-15H,2H2,1H3,(H,29,30)(H,31,32)/b12-5+,26-21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURHGPHDEVGCEZ-KJGLQBJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)C=CC(=O)O)C2=CC3=C(C=C2)NN=C3)C4=C(C=C(C=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)/C=C/C(=O)O)\C2=CC3=C(C=C2)NN=C3)/C4=C(C=C(C=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701336037 | |

| Record name | Brilanestrant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Brilanestrant | |

CAS RN |

1365888-06-7 | |

| Record name | Brilanestrant [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365888067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GDC-0810 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12253 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Brilanestrant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BRILANESTRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MM2R1A06R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]-3-[7-methyl-5-(4-morpholinyl)-1H-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B612114.png)

![(S)-3-(4-(2-(4-(2-(3-chlorophenyl)-2-hydroxyethylamino)-2-oxo-1,2-dihydropyridin-3-yl)-7-methyl-1H-benzo[d]imidazol-5-yl)piperazin-1-yl)propanenitrile](/img/structure/B612115.png)

![5-(7-(methylsulfonyl)-2-morpholino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine](/img/structure/B612118.png)

![5-(2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-8-morpholinoimidazo[1,2-a]pyrazin-6-yl)pyrimidin-2-amine](/img/structure/B612120.png)